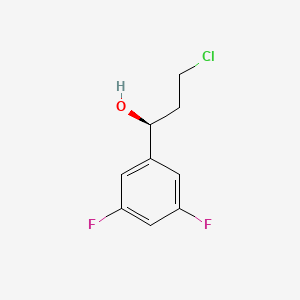
(S)-3-Chloro-1-(3,5-difluorophenyl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-Chloro-1-(3,5-difluorophenyl)propan-1-ol is an organic compound with a unique structure that includes a chiral center, a chlorine atom, and two fluorine atoms on a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Chloro-1-(3,5-difluorophenyl)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-difluorobenzene and (S)-epichlorohydrin.
Reaction Conditions: The reaction involves the nucleophilic substitution of the chlorine atom in (S)-epichlorohydrin with the 3,5-difluorobenzene under basic conditions. Common reagents include sodium hydroxide or potassium carbonate in a suitable solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired this compound with high enantiomeric purity.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods like high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
(S)-3-Chloro-1-(3,5-difluorophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to form the corresponding alcohol or amine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) in acetone or water.
Reduction: LiAlH4 in ether or NaBH4 in methanol.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) or potassium thiolate in ethanol.
Major Products Formed
Oxidation: 3-Chloro-1-(3,5-difluorophenyl)propan-1-one.
Reduction: 3-Chloro-1-(3,5-difluorophenyl)propan-1-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(S)-3-Chloro-1-(3,5-difluorophenyl)propan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Industry: Utilized in the production of advanced materials with specific properties, such as fluorinated polymers and coatings.
作用機序
The mechanism of action of (S)-3-Chloro-1-(3,5-difluorophenyl)propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral center and functional groups allow it to bind selectively to specific sites, modulating biological pathways and exerting its effects. For example, it may inhibit or activate enzymes by forming covalent or non-covalent interactions, thereby influencing metabolic processes.
類似化合物との比較
Similar Compounds
(S)-3-Chloro-1-(4-fluorophenyl)propan-1-ol: Similar structure but with a single fluorine atom.
(S)-3-Chloro-1-(3,5-dichlorophenyl)propan-1-ol: Similar structure but with chlorine atoms instead of fluorine.
(S)-3-Chloro-1-(3,5-dimethylphenyl)propan-1-ol: Similar structure but with methyl groups instead of fluorine.
Uniqueness
(S)-3-Chloro-1-(3,5-difluorophenyl)propan-1-ol is unique due to the presence of two fluorine atoms on the phenyl ring, which imparts distinct electronic and steric properties. These properties influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C9H9ClF2O |
|---|---|
分子量 |
206.61 g/mol |
IUPAC名 |
(1S)-3-chloro-1-(3,5-difluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H9ClF2O/c10-2-1-9(13)6-3-7(11)5-8(12)4-6/h3-5,9,13H,1-2H2/t9-/m0/s1 |
InChIキー |
GCWYIIPGPAMLFZ-VIFPVBQESA-N |
異性体SMILES |
C1=C(C=C(C=C1F)F)[C@H](CCCl)O |
正規SMILES |
C1=C(C=C(C=C1F)F)C(CCCl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


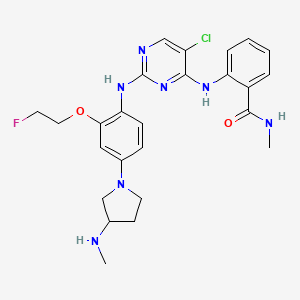
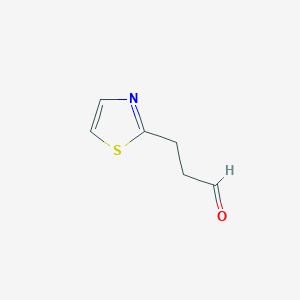
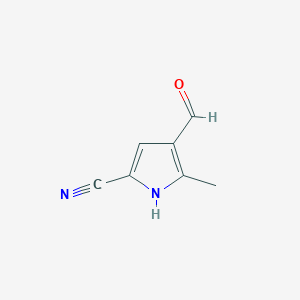
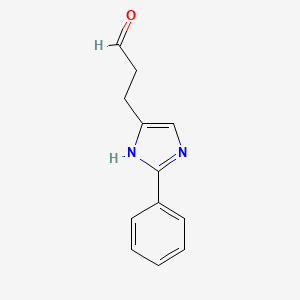
![6-Methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12960767.png)
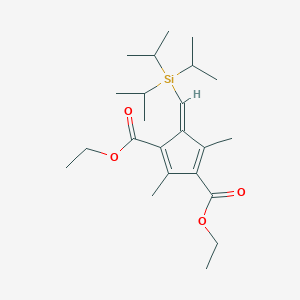

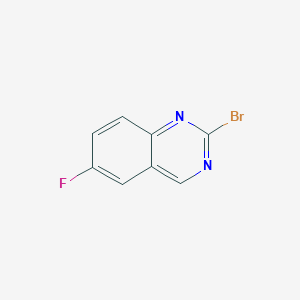

![(3AS,4S,6S,7aR)-2-(bromomethyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B12960782.png)
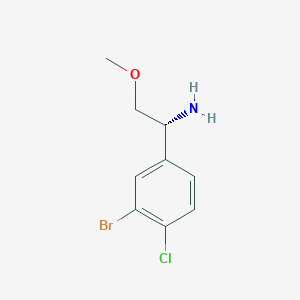
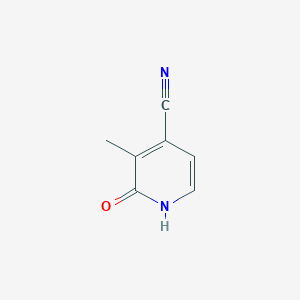
![(R)-1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)ethan-1-amine](/img/structure/B12960797.png)

